

In-Depth Technical Guide to Celosin J: A Triterpenoid Saponin from *Celosia argentea*

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Compound of Interest

Compound Name: *Celosin J*

Cat. No.: B12407862

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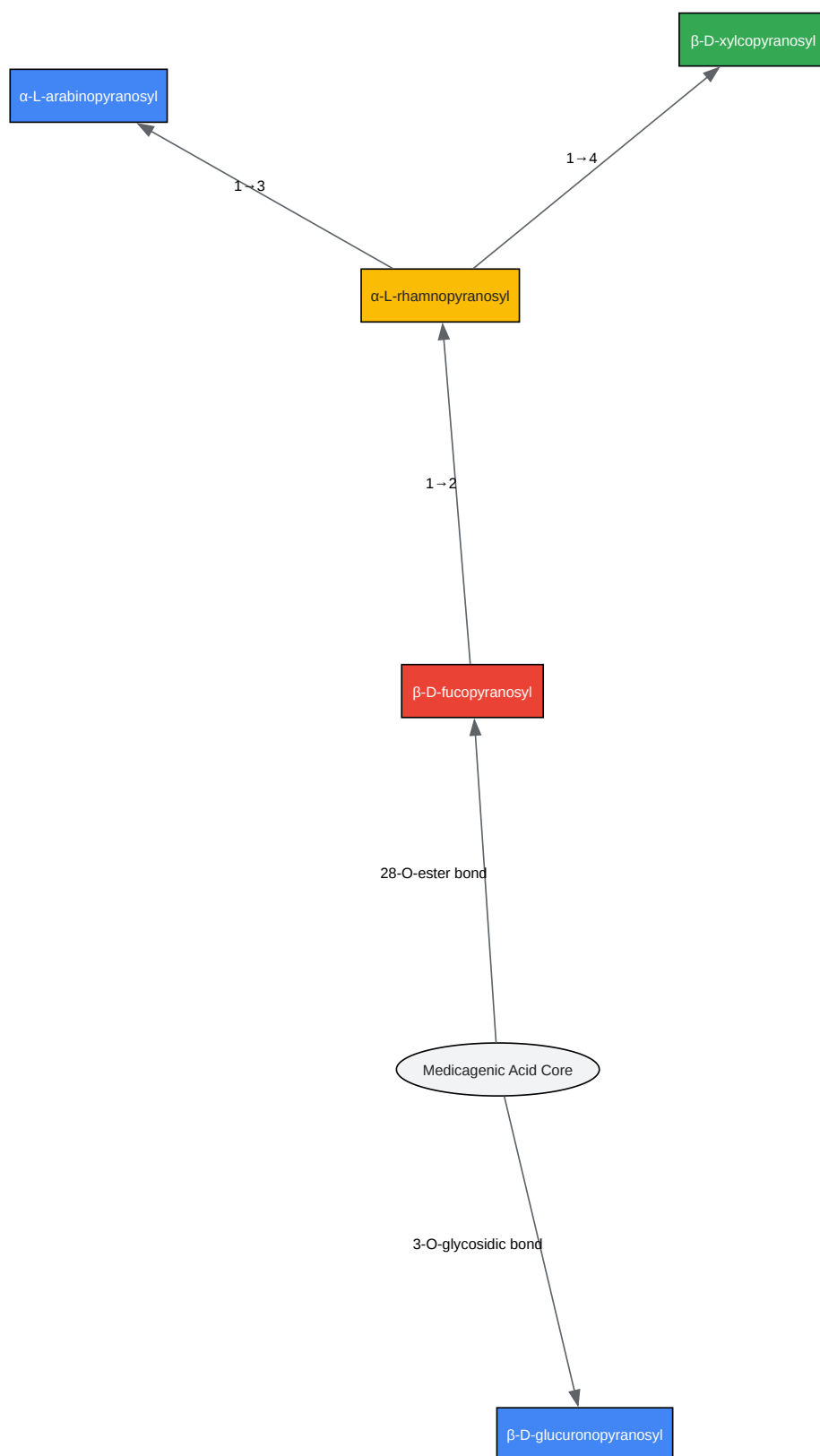
For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin J is a complex oleanane-type triterpenoid saponin isolated from the seeds of *Celosia argentea*. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. While specific biological activities for **Celosin J** are still under investigation, this guide also discusses the known therapeutic potential of closely related saponins from the same plant source, suggesting promising avenues for future research. All quantitative data are presented in structured tables, and experimental workflows are detailed to facilitate replication and further investigation.

Chemical Structure and Properties

Celosin J is a glycoside of medicagenic acid, featuring a pentacyclic triterpenoid aglycone core. Its full chemical name is 3-O- β -D-glucuronopyranosyl-medicagenic acid 28-O- α -L-arabinopyranosyl-(1 \rightarrow 3)-[β -D-xylcopyranosyl-(1 \rightarrow 4)]- α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-fucopyranosyl ester^{[1][2]}.



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Caption: Linkage diagram of **Celosin J**'s sugar moieties to the aglycone core.

Physicochemical Properties

A summary of the key physicochemical properties of **Celosin J** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₅₈ H ₉₀ O ₂₈	Pang et al., 2014
Molecular Weight	1235.33 g/mol	Pang et al., 2014
Appearance	White amorphous powder	Pang et al., 2014
Optical Rotation	[α] _D ²⁰ -15.6 (c 0.5, MeOH)	Pang et al., 2014
HR-ESI-MS (m/z)	1233.5489 [M-H] ⁻ (calcd. for C ₅₈ H ₈₉ O ₂₈ , 1233.5492)	Pang et al., 2014

Spectroscopic Data

The structural elucidation of **Celosin J** was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1][2].

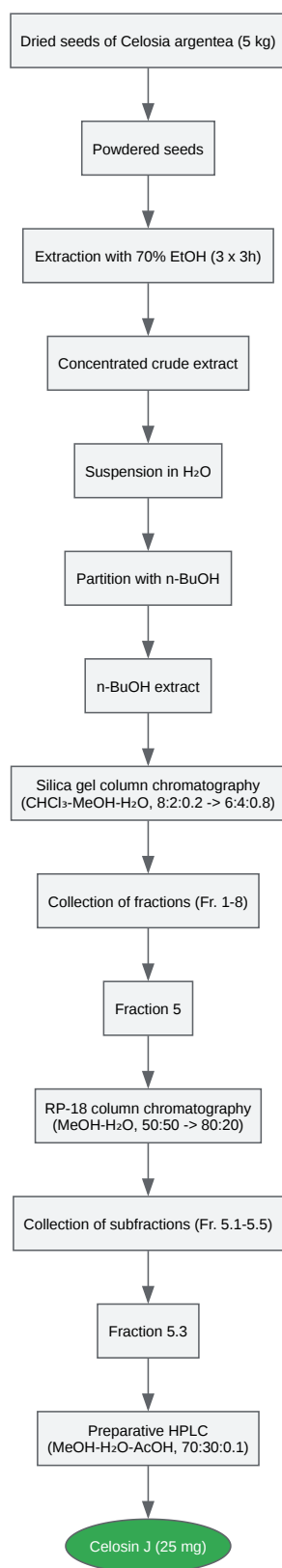
The following table summarizes the ¹H and ¹³C NMR chemical shifts for **Celosin J**, recorded in C₅D₅N.

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
Aglycone (Medicagenic Acid)		
2	69.1	4.35 (dd, 11.5, 4.0)
3	82.1	3.51 (d, 11.5)
4	43.8	-
5	48.0	1.39 (m)
...
Glucuronic Acid		
1'	106.9	4.89 (d, 7.5)
...
Fucose		
1"	94.9	6.25 (d, 8.0)
...
Rhamnose		
1'''	101.8	5.68 (br s)
...
Xylose		
1''''	107.2	4.95 (d, 7.5)
...
Arabinose		
1'''''	106.4	5.25 (d, 7.0)
...
(A comprehensive list of all assignments can be found in Pang et al., 2014)		

Experimental Protocols

Isolation of Celosin J from *Celosia argentea* Seeds

The following protocol is based on the methodology described by Pang et al. (2014).



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Caption: Workflow for the isolation of **Celosin J**.

Detailed Methodology:

- **Extraction:** The air-dried and powdered seeds of *Celosia argentea* (5 kg) were refluxed with 70% aqueous ethanol (3 x 50 L, each for 3 h). The combined extracts were then concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract was suspended in water and partitioned with n-butanol. The n-butanol soluble fraction was concentrated to obtain the total saponin fraction.
- **Column Chromatography:** The total saponin fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water (from 8:2:0.2 to 6:4:0.8) to yield eight fractions.
- **Purification:** Fraction 5 was further purified on a RP-18 column using a methanol-water gradient (from 50:50 to 80:20). The resulting subfraction 5.3 was then subjected to preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol-water-acetic acid (70:30:0.1) to afford pure **Celosin J**.

Biological Activity and Potential Applications

While the publication that first identified **Celosin J** did not report on its specific biological activities, other studies on saponins from *Celosia argentea* provide strong indications of its potential therapeutic effects. Saponins from this plant have been reported to possess anti-inflammatory and antitumor activities[3].

Anti-inflammatory Activity (of related saponins)

Triterpenoid saponins isolated from the seeds of *Celosia argentea*, such as Celosins E, F, and G, have demonstrated significant in vitro anti-inflammatory effects.

Experimental Protocol - Nitric Oxide (NO) Production Inhibition Assay:

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
- **Treatment:** Cells are pre-treated with various concentrations of the test saponin for 1 hour.

- **Stimulation:** Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
- **Incubation:** The cells are incubated for 24 hours.
- **NO Measurement:** The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
- **Analysis:** The inhibitory effect of the saponin on NO production is calculated by comparing the results with the LPS-stimulated control group.

Antitumor Activity (of related saponins)

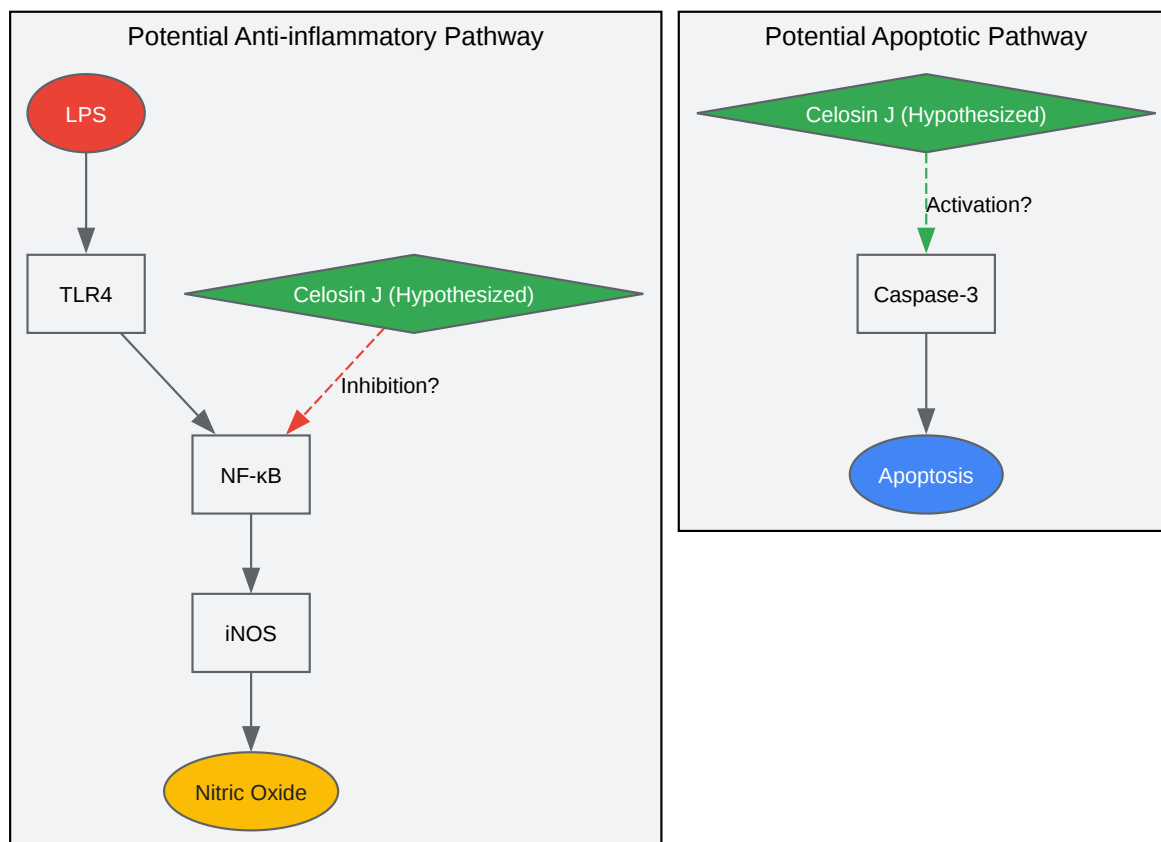
The same study also investigated the in vitro antitumor activity of Celosins E, F, and G against various human cancer cell lines.

Experimental Protocol - MTT Assay for Cytotoxicity:

- **Cell Seeding:** Human cancer cell lines (e.g., HCT-116, SW-480, A549) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** The cells are treated with different concentrations of the test saponin and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the saponin.

Signaling Pathways

The precise signaling pathways modulated by **Celosin J** have not yet been elucidated. However, based on the known activities of other triterpenoid saponins, it is plausible that **Celosin J** may exert its effects through the modulation of key inflammatory and cell survival pathways.



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